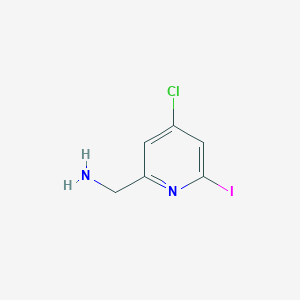
(7E)-7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-(trifluoromethyl)-2,1-benzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7E)-7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-(trifluoromethyl)-2,1-benzisoxazole is a complex organic compound with a unique structure that includes a benzylidene group, a trifluoromethyl group, and a benzisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-(trifluoromethyl)-2,1-benzisoxazole typically involves multi-step organic reactions. One common approach is the Pd(0)-catalyzed diamination of o-bromo(or chloro)-biaryls with bifunctional secondary hydroxylamines . This method allows for the efficient assembly of the benzisoxazole ring system under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the selection of appropriate catalysts and reagents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(7E)-7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-(trifluoromethyl)-2,1-benzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(7E)-7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-(trifluoromethyl)-2,1-benzisoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (7E)-7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-(trifluoromethyl)-2,1-benzisoxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the benzisoxazole ring system contributes to its overall stability and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzohydrazide derivatives
- Glycine benzamide derivatives
- Benzotriazine derivatives
Uniqueness
Compared to similar compounds, (7E)-7-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-(trifluoromethyl)-2,1-benzisoxazole stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity and binding affinity in various applications .
Properties
Molecular Formula |
C15H14F3NO2 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol |
InChI |
InChI=1S/C15H14F3NO2/c16-15(17,18)14(20)12-8-4-7-11(13(12)19-21-14)9-10-5-2-1-3-6-10/h1-3,5-6,9,12,20H,4,7-8H2 |
InChI Key |
RHOOTQAOZKPADG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=NOC2(C(F)(F)F)O)C(=CC3=CC=CC=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


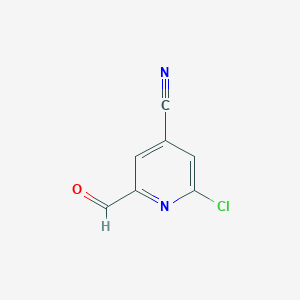
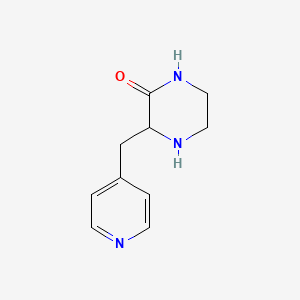

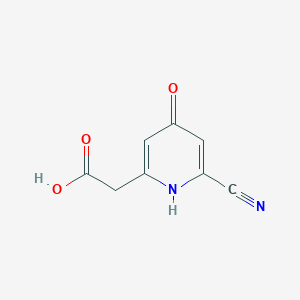
![[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14860455.png)
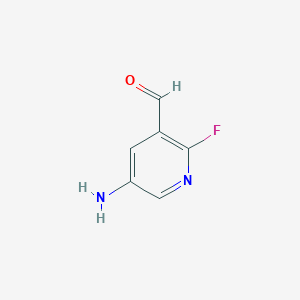
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14860458.png)
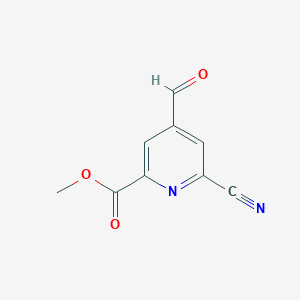
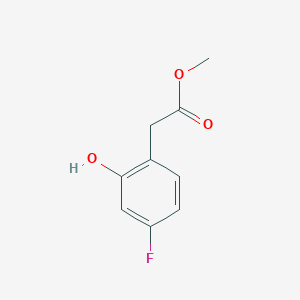
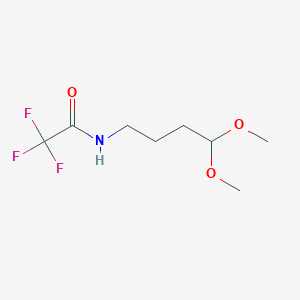
![[3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14860490.png)
![2-Chloro-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B14860497.png)
![{3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine](/img/structure/B14860500.png)
